physicochemical properties of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
physicochemical properties of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that stands at the intersection of several key structural motifs in drug discovery.[1] Its architecture, featuring a thiazole ring, a carboxylic acid group, and a trifluoromethylbenzyl moiety, suggests significant potential as a scaffold or lead compound in pharmaceutical development.[1] The thiazole ring is a privileged structure found in numerous FDA-approved drugs, valued for its rigid, planar nature and diverse biological activities.[1][2] The carboxylic acid functional group provides a critical anchor for hydrogen bonding with biological targets, while the trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity.[1]
The success of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4][5] An early and thorough understanding of these properties is paramount to mitigating attrition in the drug development pipeline.[3] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, offering field-proven insights into their measurement and implications for research and development.
Molecular and Chemical Identity
Precise identification is the foundation of all subsequent chemical and biological investigation. The compound is unambiguously defined by the following identifiers.
| Identifier | Value |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid[1] |
| CAS Number | 478030-66-9[1][6] |
| Molecular Formula | C₁₂H₈F₃NO₂S[1][6] |
| Molecular Weight | 287.26 g/mol [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O[1] |
| InChI | InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18)[1] |
| InChI Key | MJNOMNDFRZBRQY-UHFFFAOYSA-N[1] |
Core Physicochemical Properties and Their Implications
The interplay of a molecule's physical properties dictates its behavior in biological systems.[5][7] Optimizing these characteristics is a central goal of medicinal chemistry.[7]
Solid-State Properties: Melting Point
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Significance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp, defined melting range, as observed here, typically suggests high purity. This property is critical for quality control, stability assessment, and the design of solid dosage forms, where it can influence dissolution rates.
This standard technique provides a reliable and straightforward measurement of the melting range.
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
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Validation: The protocol is validated by measuring the melting point of a known standard (e.g., benzoic acid) to ensure instrument calibration.
Solubility
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Significance: Aqueous solubility is a critical determinant of a drug's bioavailability.[5] For oral administration, a compound must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream.[4] The presence of both a lipophilic trifluoromethylbenzyl group and an ionizable carboxylic acid suggests that the solubility of this compound will be highly dependent on pH. Low solubility can be a major hurdle in drug development, requiring advanced formulation strategies.[7]
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Expected Profile: The compound is expected to have low solubility in acidic aqueous media (where the carboxylic acid is protonated and neutral) and higher solubility in neutral to basic media (where the carboxylate anion is formed). It is likely soluble in organic solvents like DMSO, DMF, and methanol.
This assay is widely used in early drug discovery to rapidly assess the solubility of large numbers of compounds.[4]
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Stock Solution: A high-concentration stock solution of the compound is prepared in 100% DMSO (e.g., 10 mM).
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Assay Plate Preparation: The DMSO stock is serially diluted and then added to a multi-well plate containing aqueous buffer at various pH values (e.g., pH 4.0, 6.5, 7.4). The final DMSO concentration is kept low (e.g., <1%) to minimize co-solvent effects.
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Incubation & Measurement: The plate is incubated at a set temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow for precipitation. The turbidity (light scattering) of each well is then measured using a nephelometer.
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Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
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Self-Validation: The system is validated using compounds with known high and low solubility as positive and negative controls, respectively.
Acidity Constant (pKa)
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Significance: The pKa value indicates the strength of an acid. For this molecule, the pKa of the carboxylic acid group determines the ratio of the ionized (carboxylate) to non-ionized (carboxylic acid) form at a given pH. This is crucial as the ionization state affects solubility, cell membrane permeability (the neutral form is generally more permeable), and the ability to interact with target proteins via ionic bonds.[7] The pKa of a typical thiazole-4-carboxylic acid is in the range of 2-3.
This is a gold-standard method for the precise determination of pKa values.
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure sufficient solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.
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Data Acquisition: The pH is recorded after each addition of the titrant.
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Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.
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Validation: The electrode and titrant are calibrated against standard buffers and primary standards (e.g., potassium hydrogen phthalate).
Lipophilicity (LogP / LogD)
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Significance: Lipophilicity, or the "greasiness" of a molecule, is a key parameter influencing pharmacokinetics and pharmacodynamics.[7][10] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The trifluoromethyl group significantly increases the lipophilicity of this compound.[1] An optimal LogP value (often between 1 and 3) is required for good oral absorption and cell membrane permeability.[10] High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]
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LogD vs. LogP: LogP measures the partitioning of the neutral species, while the distribution coefficient (LogD) measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more physiologically relevant parameter. The LogD will be highest at low pH (when the molecule is neutral) and will decrease as the pH increases and the molecule becomes ionized and more water-soluble.
This classic method directly measures the partitioning of a compound between two immiscible phases.
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Phase Preparation: n-Octanol is pre-saturated with phosphate-buffered saline (PBS) at pH 7.4, and the PBS is pre-saturated with n-octanol.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a vial in a defined ratio (e.g., 1:1).
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Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: LogD is calculated as: Log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Validation: The method is validated using compounds with known LogD values.
Synthetic Pathway Overview
The synthesis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid relies on established methodologies for constructing the thiazole core.[1] The most prominent and fundamental approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][11]
The general workflow for synthesizing this class of molecules can be visualized as follows:
Caption: Generalized Hantzsch synthesis workflow for the target molecule.
Summary of Key Physicochemical Data
For ease of reference, the core properties are summarized below. These values are critical inputs for computational modeling and for guiding lead optimization efforts in drug discovery.
| Parameter | Value / Expected Range | Significance in Drug Development |
| Molecular Weight | 287.26 g/mol [1] | Adherence to "Rule of Five" guidelines for oral bioavailability. |
| Melting Point | 123-125°C[8][9] | Indicator of purity, stability, and influences formulation design. |
| Aqueous Solubility | pH-dependent | Critical for absorption; low solubility can limit bioavailability.[5][7] |
| pKa | Expected ~2-4 (Carboxylic Acid) | Governs ionization state, impacting solubility, permeability, and target binding. |
| LogP / LogD | pH-dependent | Key modulator of membrane permeability, metabolism, and toxicity.[7][10] |
Conclusion
2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid possesses a molecular architecture primed for interaction with biological systems. Its physicochemical profile—characterized by a moderate molecular weight, defined melting point, and pH-dependent solubility and lipophilicity driven by its carboxylic acid moiety—is typical of many small-molecule drug candidates. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability but may also present solubility challenges that need to be carefully managed.[1] A thorough experimental characterization of its solubility, pKa, and LogD is an essential next step for any research program involving this compound. This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to undertake such a characterization, enabling a data-driven approach to advancing this promising molecule in the drug discovery and development process.
References
- Smolecule. (2023-08-15). 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid.
- PharmaTutor. (2015-02-19). Importance of Physicochemical Properties In Drug Discovery.
- American Elements. (n.d.). 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, 93% Purity.
- Gimisis, T., & Zervou, M. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Sygnature Discovery. (2024-03-06). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- LookChem. (2023-12-13). What are the physicochemical properties of drug?
- ChemBK. (n.d.). 2-[3-(TRIFLUOROMETHYL)BENZYL]-1,3-THIAZOLE-4-CARBOXYLIC ACID.
- ChemBK. (n.d.). 2-(3-(TrifluoroMethyl)benzyl)thiazole-4-carboxylic acid.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
Sources
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![Chemical Structure of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid](https://i.imgur.com/8aZ3d6J.png)
